molecular formula C20H18BrFN2S3 B3238179 4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole CAS No. 1402460-83-6

4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B3238179
CAS No.: 1402460-83-6
M. Wt: 481.5 g/mol
InChI Key: KNNYTUARCHTCIB-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole core.

    Introduction of the bromo and fluoro substituents: The bromo and fluoro groups are introduced through halogenation reactions using reagents such as bromine and fluorine sources.

    Attachment of the hexyl-[2,2’-bithiophen]-5-yl group: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the hexyl-[2,2’-bithiophen]-5-yl group to the benzo[c][1,2,5]thiadiazole core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

    Oxidation and reduction reactions: The thiadiazole core can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles or electrophiles, such as organolithium or organomagnesium compounds.

    Coupling reactions: Palladium or nickel catalysts are often used in the presence of appropriate ligands and bases.

    Oxidation and reduction reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

    Organic electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Materials science: It is used in the design of novel materials with specific electronic and optical properties.

    Chemical sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.

    Biological research: It is investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
  • 4,7-Dibromo-5,6-difluoro-benzo[1,2,5]thiadiazole

Uniqueness

4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of the hexyl-[2,2’-bithiophen]-5-yl group, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is essential.

Properties

IUPAC Name

4-bromo-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2S3/c1-2-3-4-5-6-12-7-8-16(25-12)17-10-9-15(26-17)13-11-14(22)18(21)20-19(13)23-27-24-20/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNYTUARCHTCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145962
Record name 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402460-83-6
Record name 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402460-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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